N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine
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Overview
Description
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine: is an organic compound that has garnered interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The initial step involves the preparation of 9,9-dimethyl-9H-fluorene-2-yl-2-boronic acid. This intermediate is synthesized through the reaction of 9,9-dimethylfluorene with boronic acid under specific conditions.
Coupling Reaction: The fluorenyl intermediate is then coupled with dibenzothiophene using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols . Substitution reactions can lead to a variety of substituted fluorenyl and dibenzothiophene derivatives .
Scientific Research Applications
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine involves its interaction with specific molecular targets and pathways. The compound’s fluorenyl and dibenzothiophene moieties allow it to interact with various enzymes and receptors, modulating their activity . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
- N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine
Uniqueness
N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine stands out due to its unique combination of fluorenyl and dibenzothiophene moieties. This structural feature imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and functional versatility .
Properties
Molecular Formula |
C27H21NS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)dibenzothiophen-2-amine |
InChI |
InChI=1S/C27H21NS/c1-27(2)23-9-5-3-7-19(23)20-13-11-18(16-24(20)27)28-17-12-14-26-22(15-17)21-8-4-6-10-25(21)29-26/h3-16,28H,1-2H3 |
InChI Key |
QSKYVFPJRPIEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65)C |
Origin of Product |
United States |
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